DCVC

Nephrotoxicity Stereoisomer Proximal Tubule

DCVC is the irreplaceable β-lyase-dependent nephrotoxin metabolite of TCE—the benchmark for haloalkene-induced proximal tubular necrosis studies. Unlike N-acetylated derivatives (delayed toxicity) or homocysteine analogs (alternative bioactivation), DCVC uniquely requires cysteine conjugate β-lyase for cytotoxicity. Its high-affinity amino acid transport (Km=46 µM) differentiates it from mercapturic acid analogs. DCVC alone directly inhibits pathogen-stimulated pro-inflammatory cytokines (TNF, IL-1β) at 5-50 µM. Use the L-isomer at ~10⁻⁵ M for reproducible, segment-specific renal toxicity.

Molecular Formula C5H7Cl2NO2S
Molecular Weight 216.08 g/mol
Cat. No. B1255412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCVC
Synonyms1,2-DCVC
1,2-dichlorovinyl-L-cysteine
S-(1,2-dichlorovinyl)cysteine
S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer
S-(2,2-dichlorovinyl)-L-cysteine
Molecular FormulaC5H7Cl2NO2S
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SC(=CCl)Cl
InChIInChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1
InChIKeyPJIHCWJOTSJIPQ-PEQLYWQKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCVC (S-(1,2-Dichlorovinyl)-L-cysteine): The Penultimate Nephrotoxic Metabolite of Trichloroethylene and a Validated Tool Compound for Studying β-Lyase-Dependent Kidney Injury


DCVC, or S-(1,2-dichlorovinyl)-L-cysteine, is a halogenated cysteine S-conjugate recognized as the penultimate, β-lyase-dependent nephrotoxic species formed during the glutathione conjugation pathway of trichloroethylene (TCE) metabolism [1]. It serves as a critical model compound for investigating the mechanisms of haloalkene-induced proximal tubular necrosis, characterized by its specific requirement for enzymatic bioactivation by cysteine conjugate β-lyase to exert its cytotoxic effects [2].

Why Generic Substitution of DCVC with Other Cysteine S-Conjugates Fails: A Confluence of Stereospecific Toxicity, Distinct Transport Mechanisms, and Differential Metabolic Activation


DCVC cannot be reliably substituted by other in-class cysteine S-conjugates due to profound, quantifiable differences in their toxicodynamic and toxicokinetic profiles. These differences manifest at the level of stereochemical specificity (L- vs. D-isomer potency), transport pathway selectivity (amino acid vs. organic anion transporters), and divergent metabolic activation pathways (β-lyase vs. S-oxidase). For example, the N-acetylated mercapturic acid derivative, while ultimately producing a similar lesion, exhibits a delayed cytotoxic time course due to the rate-limiting step of deacetylation [1]. Furthermore, the homocysteine analog DCVHcy is a far more potent nephrotoxin due to an alternative bioactivation route [2]. These variations render direct functional interchangeability impossible and necessitate the precise selection of DCVC for experiments specifically targeting β-lyase-dependent toxicity pathways.

Quantitative Evidence for DCVC Differentiation Against Key Comparators: A Procurement-Focused Guide


L-DCVC vs. D-DCVC: Quantifying Stereospecific Nephrotoxic Potency in Rabbit Renal Cortical Slices

The L-isomer of DCVC exhibits quantifiably greater nephrotoxic potency than its D-counterpart in an ex vivo model of renal injury. In rabbit renal cortical slices, both isomers produced dose- and time-dependent decreases in intracellular K+ content and lactate dehydrogenase (LDH) activity, but the L-form was consistently more potent [1]. Histopathological analysis revealed that L-DCVC induced an initial S3 segment-specific lesion at a concentration of 10⁻⁵ M after 12 hours, whereas the D-isomer required a ten-fold higher concentration of 10⁻⁴ M to produce a comparable lesion within 8 hours [1].

Nephrotoxicity Stereoisomer Proximal Tubule

DCVC vs. DCVCO: Differential Nephrotoxic Severity and Mechanism of Bioactivation in Vivo

DCVC and its sulfoxide metabolite (DCVCO) exhibit markedly different in vivo nephrotoxic profiles and mechanisms of activation. At equimolar doses, DCVCO produced greater renal injury than DCVC in rats, as indicated by more severe and widespread proximal tubular necrosis [1]. Crucially, pretreatment with the β-lyase inhibitor aminooxyacetic acid (AOAA) provided only partial protection against DCVC-induced nephrotoxicity but offered no protection against DCVCO, indicating that DCVCO's toxicity is largely independent of β-lyase and likely mediated by S-oxidase [1].

Metabolism S-Oxidase β-Lyase

DCVC vs. N-Acetyl-DCVC: Divergent Transport Kinetics and Metabolic Activation in Proximal Tubules

DCVC and its mercapturic acid derivative, N-acetyl-DCVC (NAC-DCVC), utilize distinct transport systems and exhibit vastly different rates of metabolic activation, which dictate their nephrotoxic kinetics. In isolated rat kidney proximal tubules, DCVC uptake occurs via amino acid transport systems with apparent Km values of 46 µM and 2080 µM, while NAC-DCVC uptake is mediated by the organic anion transport system with a single apparent Km of 157 µM [1]. Critically, the covalent binding of 35S label to cellular macromolecules, a measure of bioactivation, was much greater from [³⁵S]DCVC than from NAC-[³⁵S]DCVC, indicating rapid metabolism of DCVC upon transport, whereas activation of NAC-DCVC depends on a slower deacetylation step [1].

Transport Pharmacokinetics Mercapturic Acid

DCVC vs. DCVHcy: The Homocysteine Analog is a Quantitatively More Potent Nephrotoxin In Vivo and In Vitro

The homocysteine analog S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy) is a much more potent nephrotoxin than DCVC. In a comparative study in male Fischer 344 rats, ¹H NMR urinalysis revealed distinct functional defects. DCVC administration caused increased excretion of tricarboxylic acid cycle intermediates (citrate, succinate) without gross renal pathology [1]. In stark contrast, DCVHcy produced functional defects in the S2 and S3 proximal tubule segments that were confirmed histologically, with urinalysis showing increased excretion of glucose, L-lactate, acetate, and selective amino aciduria [1]. This superior potency of DCVHcy is attributed to its bioactivation via a nonenzymatic retro-Michael elimination yielding the reactive species 2-oxo-3-butenoic acid, a pathway not available to DCVC [2].

Homocysteine Structure-Activity Relationship Bioactivation

DCVC vs. TCA: DCVC is a Potent Inhibitor of Inflammatory Cytokine Secretion, Unlike Its Stable Metabolite Trichloroacetate

DCVC possesses a unique, concentration-dependent anti-inflammatory activity that is not shared by other key TCE metabolites like trichloroacetate (TCA). In vitro, DCVC (5-50 µM) significantly inhibited lipoteichoic acid (LTA)-, lipopolysaccharide (LPS)-, and group B streptococcus (GBS)-stimulated cytokine release from human extraplacental membrane tissue cultures as early as 4 hours (P ≤ 0.05) [1]. In stark contrast, TCA, even at a 10-fold higher concentration of up to 500 µM, did not inhibit LTA-stimulated cytokine release [1]. Transcriptomic analysis in a macrophage model further revealed that DCVC (5 µM) downregulated over 1,399 genes involved in LPS-stimulated inflammatory pathways, including a log2(fold-change) of -3.5 for TNF [2].

Anti-inflammatory Cytokine Macrophage

Defined Application Scenarios for DCVC Based on its Verified Differential Properties


Mechanistic Studies of Haloalkene-Induced, β-Lyase-Dependent Proximal Tubular Necrosis

For researchers dissecting the molecular mechanism of trichloroethylene-induced kidney injury, DCVC is the definitive model compound. Its established, quantifiable requirement for bioactivation by cysteine conjugate β-lyase (evidenced by partial protection with AOAA [1]) makes it the benchmark for studying this pathway. Experiments aimed at identifying β-lyase inhibitors or understanding mitochondrial targeting in proximal tubular cells should utilize the L-isomer of DCVC at concentrations around 10⁻⁵ M to ensure reproducible, segment-specific toxicity.

Comparative Toxicokinetic and Drug Transporter Interaction Studies

DCVC is an essential tool for studying the interplay between amino acid transport systems and renal toxicity. Its distinct transport kinetics, with a high-affinity component (Km = 46 µM) on amino acid transporters, differentiate it from mercapturic acid analogs that rely on the organic anion transport system [2]. This makes DCVC ideal for experiments designed to probe the role of specific amino acid transporters in the cellular uptake and activation of nephrotoxic cysteine conjugates.

Immunotoxicology Research Focused on TCE-Mediated Immune Suppression

In the field of immunotoxicology, DCVC is the only established TCE metabolite shown to directly inhibit pathogen-stimulated pro-inflammatory cytokine release at low micromolar concentrations (5-50 µM) [3]. This property is not shared by the stable metabolite TCA [3]. Therefore, DCVC is a mandatory reagent for in vitro studies aimed at elucidating the cellular and transcriptomic mechanisms (e.g., downregulation of TNF and IL-1β pathways [4]) by which TCE exposure suppresses innate immune responses.

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